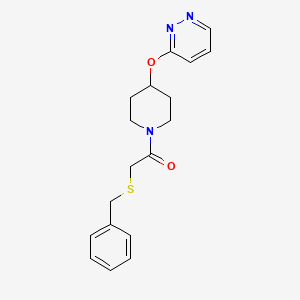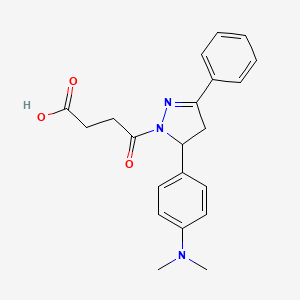![molecular formula C21H17ClFN5O3S B2514284 6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852049-22-0](/img/structure/B2514284.png)
6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a complex molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The structure of the compound suggests the presence of a triazole ring, a methoxyphenyl group, and a chloro-fluorophenyl moiety, which could contribute to its potential biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. A two-step synthetic strategy has been reported for the synthesis of 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines. This process involves the cyclization of 5-bromo-4-methoxy-1,1,1-trichloro-pent-3-en-2-ones with 2-methyl-2-pseudothiourea sulfate, followed by a nucleophilic substitution reaction. The nucleophilic substitution of 6-bromomethyl-4-trichloromethyl-2-methylsulfanylpyrimidine with various nucleophiles allows for the introduction of different substituents into the pyrimidine core .
Molecular Structure Analysis
Chemical Reactions Analysis
While the specific chemical reactions of the compound "6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" are not detailed in the provided papers, the general reactivity of pyrimidine derivatives can be discussed. Pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, which are a key step in the synthesis of the related compounds mentioned in the papers . The presence of electron-withdrawing groups such as chloro and fluoro substituents could make the compound more susceptible to nucleophilic attacks.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound is structurally related to pyrimidine derivatives, which have potential applications in various fields including medicinal chemistry and materials science. For example, compounds like 1,2,4-dithiazolidine-3,5-dione serve as amino protecting groups in the synthesis of peptides, glycopeptides, and PNA, indicating the relevance of pyrimidine structures in synthetic chemistry (Barany et al., 2005).
Biological Activity
- Pyrimidine derivatives, such as 5-fluoro-1,3-oxazine-2,6(3H)-dione, have shown inhibitory activity against various biological targets, suggesting that related compounds could have similar biological properties (Bobek et al., 1979).
Chemical Reactions and Transformations
- Pyrimidine derivatives have been synthesized and modified through various chemical reactions, highlighting their versatility as chemical intermediates. For instance, the cyclization of certain carbonyl compounds led to the formation of pyrimidine-2,4-diones, demonstrating the diverse synthetic possibilities of these compounds (Mekuskiene & Vainilavicius, 2006).
Applications in Supramolecular Chemistry
- Pyrimidine derivatives like the dihydropyrimidine-2,4-(1H,3H)-dione functionality have been used in the synthesis of novel crown-containing hydrogen-bonded supramolecular assemblies, indicating their potential application in the field of supramolecular chemistry (Fonari et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O3S/c1-31-14-5-2-4-13(10-14)28-18(8-12-9-19(29)25-20(30)24-12)26-27-21(28)32-11-15-16(22)6-3-7-17(15)23/h2-7,9-10H,8,11H2,1H3,(H2,24,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMTCNUPARTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

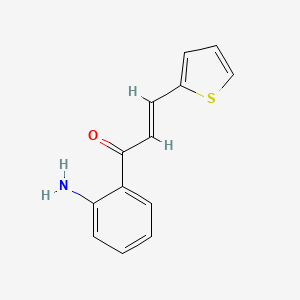
![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)


![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)

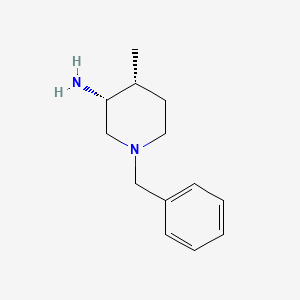
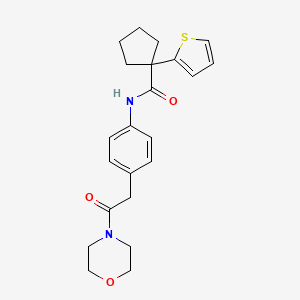
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

